N-(2-Chloro-4-formylphenyl)acetamide

Description

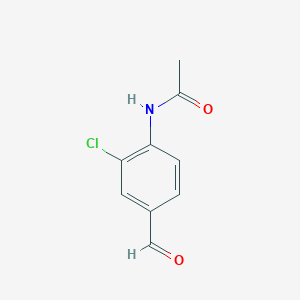

N-(2-Chloro-4-formylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the ortho (2nd) position and a formyl (-CHO) group at the para (4th) position. This compound’s unique substituents—chloro (electron-withdrawing) and formyl (electron-withdrawing and reactive)—suggest applications in medicinal chemistry, particularly as a scaffold for synthesizing bioactive molecules or as a ligand in coordination chemistry .

Properties

CAS No. |

475150-60-8 |

|---|---|

Molecular Formula |

C9H8ClNO2 |

Molecular Weight |

197.62 g/mol |

IUPAC Name |

N-(2-chloro-4-formylphenyl)acetamide |

InChI |

InChI=1S/C9H8ClNO2/c1-6(13)11-9-3-2-7(5-12)4-8(9)10/h2-5H,1H3,(H,11,13) |

InChI Key |

QYQIJIARQRPZCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Positioning and Electronic Effects

Chloro-Substituted Analogs

- N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4 in ): Substituents: 3-Cl, 4-OH on phenyl.

- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ():

Formyl-Containing Analogs

- N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide (): Substituents: 3-Cl, 4-CH3 on phenyl; formyl group on a phenoxy side chain.

- 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (): Substituents: 2-Cl, 4-CHO on phenoxy; 2-Cl on phenyl. Dual chloro and formyl groups enhance electrophilicity, possibly improving interactions with nucleophilic residues in enzyme active sites .

Anti-Cancer Activity

- Quinazoline sulfonyl-acetamides (Compounds 38–40 in ): Substituents: Methoxyphenyl + quinazoline sulfonyl. These derivatives exhibit IC50 values in the nanomolar range against HCT-116, MCF-7, and PC-3 cancer cell lines. The sulfonyl group enhances solubility and target affinity compared to the formyl group in the target compound .

Enzyme Inhibition

- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (): Substituents: 4-Cl on phenyl; 2,6-Cl on adjacent phenyl. The absence of a formyl group may reduce reactivity but improve metabolic stability .

Antimicrobial Activity

- Benzo[d]thiazole sulfonyl-piperazinyl acetamides (Compounds 47–50 in ):

- Substituents: Thiazole/chloropyridinyl + piperazinyl sulfonyl.

- These derivatives show broad-spectrum activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The sulfonyl-piperazine moiety likely contributes to membrane disruption, a mechanism distinct from formyl-containing analogs .

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():

- Meta-Substituted Trichloro-acetamides (): Electron-withdrawing groups (e.g., Cl, NO2) at meta positions reduce symmetry, leading to varied crystal systems (monoclinic vs. orthorhombic). The target compound’s ortho-chloro and para-formyl substituents may similarly influence packing efficiency .

Solubility and Reactivity

- However, the formyl group’s electrophilicity may render the compound prone to nucleophilic attacks, limiting stability in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.